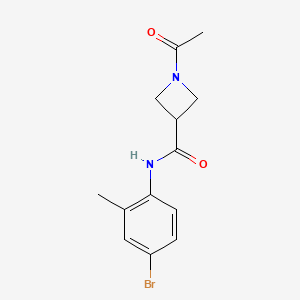

1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a [2+2] cycloaddition or other ring-forming reaction . The acetyl and carboxamide groups could potentially be introduced through acylation reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the attached acetyl, carboxamide, and bromo-methylphenyl groups. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the azetidine ring and the other functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions . The bromine atom in the bromo-methylphenyl group could also make this compound susceptible to nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents. The bromine atom could also influence its reactivity and possibly its density and melting/boiling points .科学的研究の応用

Synthesis and Structural Analysis

The synthesis of related azetidine derivatives and their structural analysis have been a significant focus. For instance, the synthesis of 1-acetyl-3-bromo-3-phenylazetidine and its characterization through spectroscopic methods and single crystal X-ray analysis have provided insights into the structural properties of such compounds. The azetidine ring is noted for its nearly planar structure, suggesting potential applications in designing novel molecular frameworks for various scientific purposes (Bartnik et al., 1998).

Biological Activities

Research into azetidine derivatives extends into exploring their biological activities. Various studies have synthesized and evaluated azetidine compounds for their antimicrobial, anticancer, and anti-inflammatory properties. For example, the synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents highlight the therapeutic potential of these structures (Thomas et al., 2016).

Antimicrobial and Antifungal Activities

Azetidine derivatives have also been evaluated for their antimicrobial and antifungal activities. The synthesis of new pyrimidine-azetidinone analogues and their in vitro antimicrobial, and antitubercular activities offer promising avenues for developing new treatments against bacterial and fungal infections, highlighting the importance of azetidine derivatives in medicinal chemistry (Chandrashekaraiah et al., 2014).

Anticancer Potential

Moreover, the investigation into novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents reveals the anticancer potential of azetidine-related compounds. These studies suggest that modifying the azetidine structure could lead to new therapeutic agents with specific biological activities (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, many brominated organic compounds are potentially hazardous and require careful handling. The Material Safety Data Sheet (MSDS) for this specific compound would provide the most accurate safety information .

将来の方向性

The future research directions involving this compound could be numerous, depending on its intended use. For example, if it’s a novel compound, it could be studied for potential applications in medicine, materials science, or other fields. Further studies could also explore its synthesis, properties, and reactivity in more detail .

特性

IUPAC Name |

1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2O2/c1-8-5-11(14)3-4-12(8)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKTVIPDGLYFIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-bromo-2-methylphenyl)azetidine-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1-{[(1-cyanocyclohexyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2606829.png)

![1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate](/img/structure/B2606833.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2606834.png)

![[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl] 2-(2-chloro-6-fluorophenyl)acetate](/img/structure/B2606840.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2606844.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(o-tolyl)urea](/img/structure/B2606845.png)

![6-({4-ethyl-5-[(3-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenyl-3(2H)-pyridazinone](/img/structure/B2606846.png)

![N-[1-[2-(3-Formylindol-1-yl)acetyl]piperidin-4-yl]propanamide](/img/structure/B2606850.png)

![4-((4-Chlorophenyl)sulfonyl)-8-((3-fluorobenzyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2606851.png)